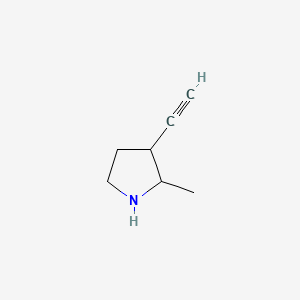

3-Ethynyl-2-methylpyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

3-ethynyl-2-methylpyrrolidine |

InChI |

InChI=1S/C7H11N/c1-3-7-4-5-8-6(7)2/h1,6-8H,4-5H2,2H3 |

InChI Key |

NQTWSCBBJOACSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for 3 Ethynyl 2 Methylpyrrolidine and Its Derivatives

Stereoselective and Asymmetric Synthesis of the 2-Methylpyrrolidine (B1204830) Core

The precise control of stereochemistry at the C2 position of the pyrrolidine (B122466) ring is paramount for the synthesis of enantiopure 3-ethynyl-2-methylpyrrolidine. Various strategies have been developed to achieve this, ranging from the use of chiral starting materials to catalytic asymmetric transformations.

Chiral Auxiliaries and Catalytic Approaches for Enantiopure Pyrrolidines

A robust and widely employed method for the synthesis of enantiomerically pure 2-methylpyrrolidine involves the use of chiral precursors derived from the chiral pool. Prolinol, which is readily available in both (R) and (S) forms from the reduction of proline, serves as an excellent starting material. google.comnih.gov The synthesis of a specific enantiomer of 2-methylpyrrolidine can be efficiently achieved from the corresponding prolinol enantiomer. google.com For instance, (S)-prolinol can be converted to (R)-2-methylpyrrolidine through a sequence of reactions involving N-protection, conversion of the hydroxyl group to a good leaving group (e.g., a sulfonate ester or an iodide), and subsequent reduction or hydrogenation. google.com

The general synthetic pathway from (S)-prolinol to (R)-2-methylpyrrolidine is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-protection | Amine-protecting reagent (e.g., Boc₂O), base | N-protected-(S)-prolinol |

| 2 | Sulfonylation | Alkyl- or arylsulfonyl chloride, base | N-protected-2-(alkyl- or aryl)sulfonyloxymethyl-(S)-pyrrolidine |

| 3 | Iodination (alternative to step 2) | Iodine reagent | N-protected-2-iodomethyl-(S)-pyrrolidine |

| 4 | Reduction/Hydrogenation | LiBH(Et)₃ or H₂, Pd catalyst | N-protected-(R)-methylpyrrolidine |

| 5 | Deprotection | Suitable reducing agents/acidic conditions | (R)-2-methylpyrrolidine |

Catalytic approaches offer an alternative and often more atom-economical route to enantiopure 2-methylpyrrolidines. Biocatalysis, utilizing enzymes such as transaminases, has emerged as a powerful tool for asymmetric synthesis. For example, ω-chloroketones can be converted into chiral 2-methylpyrrolidine with high enantiomeric excess using a transaminase-triggered cyclization. acs.org This method provides access to both enantiomers by selecting the appropriate enzyme. acs.org

Furthermore, catalytic asymmetric hydrogenation of cyclic imines is a well-established method for the synthesis of chiral cyclic amines. acs.org Although specific examples for 2-methyl-1-pyrroline (B1218662) are less common, the principle can be applied to achieve the desired stereochemistry at the C2 position.

Diastereoselective Cyclization and Ring-Forming Reactions

Diastereoselective cyclization reactions are instrumental in constructing the pyrrolidine ring with control over multiple stereocenters. Copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov While this method focuses on 2,5-disubstitution, the underlying principles of controlling the stereochemical outcome of the cyclization can be adapted for the synthesis of 2,3-disubstituted pyrrolidines. The diastereoselectivity in these reactions is often governed by the conformational preferences of the transition state during the ring-closing step. nih.gov

Another powerful strategy involves the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which can generate multiple stereocenters in a single step with high diastereoselectivity. nih.gov The use of chiral N-tert-butanesulfinylazadienes in such reactions allows for the synthesis of densely substituted pyrrolidines with excellent stereocontrol. nih.gov

C-H Amination and Related Functionalization Strategies

Direct C-H amination has surfaced as a highly efficient and atom-economical strategy for the synthesis of N-heterocycles. nih.govnih.gov Intramolecular C-H amination of aliphatic azides, catalyzed by transition metal complexes such as those of iron or copper, can lead to the formation of the pyrrolidine ring with good diastereoselectivity. nih.govnih.gov This approach involves the in situ generation of a nitrene or a related reactive nitrogen species that inserts into a C-H bond to form the new C-N bond and close the ring.

Recent advancements have demonstrated the potential of enzymatic intramolecular C(sp³)–H amination to produce chiral pyrrolidines from simple azide (B81097) precursors with high enantioselectivity. acs.org These biocatalytic systems offer a green and efficient alternative to traditional metal-catalyzed methods. The strategic placement of the azide group in the acyclic precursor directs the regioselectivity of the C-H insertion, allowing for the targeted synthesis of the 2-methylpyrrolidine core.

Strategic Introduction and Functionalization of the Ethynyl (B1212043) Group

The introduction of the ethynyl group at the C3 position of the 2-methylpyrrolidine core requires careful planning and execution. The two main strategies involve either the installation of the alkyne onto a pre-formed pyrrolidine ring or the use of an alkyne-containing precursor in the ring-forming reaction.

Cross-Coupling Protocols for Alkyne Installation

The Sonogashira coupling is a preeminent cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This palladium-catalyzed, copper-cocatalyzed reaction is highly versatile and has been successfully applied to a wide range of substrates, including heterocyclic systems. The use of N-methylpyrrolidinone (NMP) as a solvent and pyrrolidine as a base in some Sonogashira coupling protocols highlights the compatibility of this reaction with the pyrrolidine scaffold. wikipedia.orglibretexts.org

To install an ethynyl group at the C3 position of a 2-methylpyrrolidine, a suitable precursor bearing a leaving group (e.g., a halide or triflate) at this position would be required. The Sonogashira coupling would then be performed with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

| Catalyst System | Substrates | Base | Solvent | Key Features |

| Pd(PPh₃)₄ / CuI | Aryl/Vinyl Halides, Terminal Alkynes | Amine (e.g., Et₃N, Pyrrolidine) | THF, DMF, NMP | Classical and widely used system. |

| PdCl₂(PPh₃)₂ / CuI | Aryl/Vinyl Halides, Terminal Alkynes | Amine | Various | More stable and soluble catalyst precursor. |

| NHC-Palladium Complexes | Aryl Bromides, Terminal Alkynes | Triethylamine | - | Can be used in copper-free conditions. libretexts.org |

Precursor Design and Derivatization for Terminal Alkynes

An alternative to late-stage ethynylation is the incorporation of the alkyne moiety into one of the building blocks used for the synthesis of the pyrrolidine ring. For instance, a tandem alkynyl aza-Prins–Ritter reaction has been developed for the synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides, demonstrating a method where an alkyne-containing substrate undergoes cyclization to form the pyrrolidine ring. rsc.org

Furthermore, the ethynylation of heterocyclic aldehydes provides a route to precursors that can be further elaborated into the target molecule. The Favorsky reaction, involving the addition of an acetylide to a carbonyl group, has been successfully applied to 1-vinylpyrrole-2-carbaldehydes to produce 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles. researchgate.netnih.gov A similar strategy could be envisioned where a 2-methylpyrrolidine-3-carbaldehyde is subjected to ethynylation to introduce the desired functional group. The resulting propargyl alcohol can then be further manipulated if necessary. The existence of compounds such as 2-ethynyl-2-methyl-1-(2,2,2-trifluoroethyl)pyrrolidine in chemical databases suggests that synthetic routes to such structures have been developed, likely involving the strategic design of precursors that carry the ethynyl group through the synthetic sequence. bldpharm.com

Utility of the Ethynyl Moiety in Further Synthetic Transformations

The ethynyl group of 3-ethynyl-2-methylpyrrolidine serves as a versatile functional handle for a variety of synthetic transformations. This terminal alkyne is particularly amenable to metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. For instance, palladium-catalyzed cross-coupling reactions can be employed to attach aryl, heteroaryl, or vinyl groups, thereby expanding the chemical space of accessible derivatives. acs.org

One of the most powerful applications of the ethynyl moiety is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The mild reaction conditions and high functional group tolerance of CuAAC make it an ideal strategy for conjugating the 3-ethynyl-2-methylpyrrolidine scaffold to other molecules, including biomolecules, polymers, and fluorescent dyes.

Furthermore, the ethynyl group can undergo various other transformations, such as hydroamination, hydroalkoxylation, and carbometalation, to introduce further complexity and functionality. organic-chemistry.org The addition of organometallic reagents to the alkyne can lead to the formation of new carbon-carbon bonds, providing access to more elaborate molecular architectures. nih.gov

Total Synthesis Approaches to Key Analogs and Complex Structures

The 3-ethynyl-2-methylpyrrolidine scaffold is a key structural motif in several biologically active compounds. Consequently, significant effort has been dedicated to the development of efficient total synthesis routes to these molecules and their analogs.

(S)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine, also known as Altinicline (SIB-1508Y), is a selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors and has been investigated for the treatment of Parkinson's disease. nih.goviiab.mewikipedia.org Several synthetic routes to SIB-1508Y have been reported, often starting from commercially available precursors.

The synthesis of SIB-1508Y and its analogs highlights the importance of stereocontrolled methods to ensure the desired biological activity. acs.orgnih.gov The pharmacological profile of these compounds is highly dependent on the stereochemistry of the pyrrolidine ring. daneshyari.com

Table 1: Synthetic Approaches to SIB-1508Y

| Starting Material | Key Steps | Overall Yield | Reference |

|---|---|---|---|

| N-vinylpyrrolidinone and ethyl 5-bromonicotinate | Acylation, Imine reduction, Heteroaryl-alkyne cross-coupling | High-yielding | acs.org |

| (S)-Nicotine | Regioselective substitution of pyridine (B92270) ring | 32% | nih.gov |

| (S)-Nicotine | Multi-step synthesis | 20% | researchgate.net |

The pyrrolidine scaffold is also a feature in the design of inhibitors for epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are important targets in cancer therapy. mdpi.comnih.gov While specific synthetic routes for 3-ethynyl-2-methylpyrrolidine-containing EGFR/HER2 inhibitors are not extensively detailed in the provided context, the general strategies for synthesizing pyrrolidine-containing inhibitors often involve the coupling of a functionalized pyrrolidine derivative with a core heterocyclic structure, such as a quinazoline (B50416) or pyrrolo[3,2-d]pyrimidine. mdpi.comnih.gov

The ethynyl group can be a valuable component in these scaffolds, potentially acting as a reactive handle for covalent inhibition or as a structural element to optimize binding to the kinase domain. The synthesis of such inhibitors would likely involve the preparation of a suitably protected 3-ethynyl-2-methylpyrrolidine intermediate, followed by its incorporation into the final inhibitor structure through coupling reactions. nih.gov

The development of methods to synthesize pyrrolidine derivatives with diverse substitution patterns is crucial for structure-activity relationship (SAR) studies. researchgate.net Various strategies have been employed to achieve this, including multicomponent reactions, cycloadditions, and the functionalization of existing pyrrolidine rings. tandfonline.comgoogle.com

Palladium-catalyzed hydroarylation of pyrrolines has been shown to be an effective method for producing 3-aryl pyrrolidines. nih.govchemrxiv.org This approach allows for the direct introduction of aryl groups at the 3-position of the pyrrolidine ring. nih.gov Additionally, 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles are a powerful tool for constructing highly substituted pyrrolidines with good stereocontrol. nih.gov

Table 2: Methods for Preparing Substituted Pyrrolidine Derivatives

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Hydroarylation | Reaction of pyrrolines with aryl halides to form 3-aryl pyrrolidines. | Broad substrate scope, direct arylation. | nih.govchemrxiv.org |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes or alkynes. | High stereoselectivity, access to diverse substitution patterns. | nih.gov |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. | High efficiency, rapid generation of molecular diversity. | tandfonline.comnih.gov |

Cascade and Multicomponent Reactions for Pyrrolidine Ring Formation

Cascade and multicomponent reactions (MCRs) offer highly efficient pathways to construct the pyrrolidine ring in a single operation. nih.gov These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates. A novel multicomponent cascade reaction involving 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides has been developed for the synthesis of complex heterocyclic systems. rsc.org While not directly yielding 3-ethynyl-2-methylpyrrolidine, such strategies demonstrate the power of cascade reactions in building complex molecular architectures that could be adapted for pyrrolidine synthesis.

Asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov For example, the one-pot reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single step. nih.gov

Catalytic Systems in Pyrrolidine and Ethynyl-Containing Compound Synthesis

Catalysis plays a pivotal role in the synthesis of both the pyrrolidine ring and in transformations involving the ethynyl group. researchgate.net Various catalytic systems, including those based on transition metals and organocatalysts, have been developed to achieve high efficiency, selectivity, and stereocontrol. nih.govresearchgate.net

For the formation of the pyrrolidine ring, titanium- and magnesium-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) has been shown to be a regio- and stereoselective method. researchgate.net In the context of ethynyl-containing compounds, copper-based catalysts are widely used, particularly in the ethynylation of formaldehyde (B43269) and in click chemistry. researchgate.net Dual-copper-catalyzed enantioselective cycloadditions of ethynyl cyclic carbamates have also been developed. acs.org Organocatalysts, such as those derived from proline and other chiral amines, are effective in promoting asymmetric reactions for the synthesis of enantiomerically enriched pyrrolidines. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethynyl 2 Methylpyrrolidine Analogs

Positional and Substituent Effects on Biological Activity

The biological activity of 3-ethynyl-2-methylpyrrolidine analogs is highly dependent on the nature and position of substituents on both the pyrrolidine (B122466) ring and the ethynyl (B1212043) group. While specific SAR studies on a broad series of 3-ethynyl-2-methylpyrrolidine analogs are not extensively documented in publicly available literature, general principles from related pyrrolidine derivatives can provide valuable insights.

For instance, in various classes of pyrrolidine-based compounds, the introduction of different substituents at positions C3 and C4 has been shown to significantly modulate activity. nih.gov In a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to be a strong determinant of their anticonvulsant activity. nih.gov Specifically, analogs with a 3-benzhydryl or 3-isopropyl group exhibited potent protection in the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.gov In contrast, smaller substituents like a 3-methyl group resulted in greater activity in the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures. nih.gov

Furthermore, modifications to the ethynyl group of related alkynyl-substituted heterocyclic compounds have demonstrated a significant impact on their biological profiles. In a study of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, the acetylenic moiety was found to be essential for potent inhibition of the lipid kinase PIKfyve. confex.com While some tolerance for substitution on a terminal pyridinyl ring was observed, with electron-donating groups leading to potent inhibitors, replacement of the acetylene (B1199291) linker with a saturated ethyl group, although still active, resulted in reduced potency. confex.com

These findings suggest that for 3-ethynyl-2-methylpyrrolidine analogs, the size, lipophilicity, and electronic properties of substituents on both the pyrrolidine ring and the ethynyl group would be critical determinants of their biological activity and target selectivity.

Table 1: Hypothetical Positional and Substituent Effects on Biological Activity of 3-Ethynyl-2-methylpyrrolidine Analogs

| R1 (on Pyrrolidine N) | R2 (on Ethynyl group) | Predicted Biological Effect |

| H | Phenyl | Potential for enhanced π-π interactions with target |

| Methyl | H | Increased basicity of pyrrolidine nitrogen |

| Benzyl | Cyclohexyl | Increased lipophilicity, potential for altered CNS penetration |

| Acetyl | Si(CH3)3 | Reduced basicity, potential for altered metabolic stability |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for 3-ethynyl-2-methylpyrrolidine is limited.

Stereochemical Influences on Target Binding and Functional Modulation

Stereochemistry is a critical factor in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. wikipedia.org For 3-ethynyl-2-methylpyrrolidine, which has two stereocenters at the C2 and C3 positions, there are four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The spatial arrangement of the methyl and ethynyl groups in these isomers can profoundly influence their binding affinity and functional activity at a biological target.

While direct studies on the stereoisomers of 3-ethynyl-2-methylpyrrolidine are scarce, research on other chiral pyrrolidine derivatives highlights the importance of stereochemistry. For example, in a series of G-protein coupled receptor 40 (GRP40) agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov Similarly, the biological activity of the natural product 3-Br-acivicin and its derivatives is highly dependent on their stereochemistry. Only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. wikipedia.org

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), a potential target for pyrrolidine-based ligands, stereoselectivity is well-documented. For instance, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) revealed that methylation at different positions had distinct effects on its interaction with α7 and α4β2 nAChR subtypes. nih.gov The trans-5'-methylnicotine retained considerable activity at α7 receptors, while the cis-5'-methylnicotine was inactive at both subtypes. nih.gov This underscores how subtle changes in the spatial orientation of a substituent can dramatically alter receptor interaction.

Table 2: Potential Stereochemical Influences on Target Binding

| Stereoisomer | Relative Orientation of Substituents | Predicted Target Interaction |

| (2R, 3R) | trans | May fit a specific binding pocket geometry |

| (2S, 3S) | trans | Enantiomer of (2R, 3R), likely to have different potency |

| (2R, 3S) | cis | May exhibit different binding mode or affinity compared to trans isomers |

| (2S, 3R) | cis | Enantiomer of (2R, 3S), likely to have different potency |

This table illustrates the potential for stereochemical differentiation in biological activity, a common phenomenon in chiral drug molecules.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model for 3-ethynyl-2-methylpyrrolidine analogs would typically include features such as hydrogen bond acceptors and donors, hydrophobic regions, and positive ionizable groups.

Based on the structure of 3-ethynyl-2-methylpyrrolidine, a hypothetical pharmacophore could include:

A positive ionizable feature: The pyrrolidine nitrogen, which is likely protonated at physiological pH.

A hydrophobic feature: The methyl group at the 2-position.

A potential hydrogen bond acceptor/donor or hydrophobic feature: The ethynyl group at the 3-position, which can also engage in π-stacking interactions if substituted with an aromatic ring.

The design of new ligands based on the 3-ethynyl-2-methylpyrrolidine scaffold would involve modifying the substituents to optimize their fit to the pharmacophore of the target receptor. This could involve altering the substitution on the pyrrolidine nitrogen to modulate basicity and introduce additional interaction points, or modifying the ethynyl group to enhance hydrophobic or hydrogen-bonding interactions.

Conformational Analysis and its Impact on SAR

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation adopted by the ring is influenced by the nature and stereochemistry of its substituents, and this, in turn, can have a significant impact on the molecule's biological activity by affecting the spatial orientation of the pharmacophoric groups.

Computational studies on pyrrolidine enamines have shown that small energy differences exist between various conformers, and that the conformational preferences are not easily transferable between different types of enamines. dovepress.com This highlights the importance of detailed conformational analysis for each specific scaffold. For a tetra-substituted pyrrolidine, the ring was found to adopt a twisted conformation, with the substituents occupying either axial or equatorial positions depending on their nature and interactions. nih.gov

In the case of 3-ethynyl-2-methylpyrrolidine, the preferred conformation of the pyrrolidine ring will determine the relative positioning of the methyl and ethynyl groups. This spatial arrangement is crucial for how the molecule presents its binding motifs to a receptor. For example, in one conformation, the ethynyl group might be oriented in a way that allows for optimal interaction with a hydrophobic pocket in the receptor, while in another conformation, it might be sterically hindered. Understanding the conformational landscape of these analogs is therefore essential for rationalizing their SAR and for designing new compounds with improved activity.

Comparative Analysis of Related Pyrrolidine and Ethynyl Heterocycles

The biological activity of 3-ethynyl-2-methylpyrrolidine analogs can be better understood by comparing them to other heterocyclic compounds containing either a pyrrolidine ring or an ethynyl group.

Pyrrolidine-containing compounds are ubiquitous in medicinal chemistry and exhibit a vast range of biological activities, including anticancer, antidiabetic, and central nervous system effects. nih.govnih.gov The SAR of these compounds often reveals that the pyrrolidine ring acts as a key scaffold for orienting substituents in a specific three-dimensional arrangement. For example, in a series of pyrrolidinyl benzofurans and benzodioxanes targeting nicotinic acetylcholine receptors, the substitution pattern on the aromatic portion of the molecule, in conjunction with the pyrrolidine ring, was crucial for achieving selectivity for the α4β2 subtype over the α3β4 subtype.

Ethynyl-containing heterocycles are also prevalent in drug discovery, with the ethynyl group often serving as a rigid linker or a reactive group for covalent inhibition. In a study of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, the acetylene moiety was found to be critical for their inhibitory activity against the lipid kinase PIKfyve. confex.com

Comparing 3-ethynyl-2-methylpyrrolidine to its piperidine (B6355638) analog, 3-ethynyl-2-methylpiperidine, would also be informative. The larger ring size of piperidine would alter the bond angles and the relative positions of the substituents, which could lead to different binding affinities and selectivities for the same biological target.

Preclinical Biological Evaluation and Mechanistic Investigations of 3 Ethynyl 2 Methylpyrrolidine Derivatives

In Vitro Target Identification and Validation Methodologies

The identification and validation of molecular targets are crucial steps in the development of novel therapeutic agents. For derivatives of 3-ethynyl-2-methylpyrrolidine, several advanced in vitro methodologies can be leveraged to elucidate their protein interaction profiles and confirm their mechanisms of action.

Chemical proteomics utilizes chemical probes to study protein function and interactions within complex biological systems. Affinity-based probes are designed with a reactive group, a linker, and a reporter tag to covalently label and identify protein targets. The ethynyl (B1212043) group present in 3-ethynyl-2-methylpyrrolidine derivatives serves as a versatile handle for "click chemistry," a bioorthogonal reaction that allows for the attachment of a reporter tag, such as biotin or a fluorophore. This enables the enrichment and subsequent identification of target proteins via mass spectrometry.

Affinity-based probes can be developed from known ligands by incorporating a reactive group and a reporter tag. This approach has been used to convert inhibitors of various protein classes, including kinases and bromodomains, into effective probes for target identification. The modular nature of probe synthesis allows for the rapid generation of diverse probes to explore the target landscape of 3-ethynyl-2-methylpyrrolidine derivatives.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that employs chemical probes to assess the functional state of enzymes in their native biological environment. ABPP probes typically consist of a reactive "warhead" that covalently binds to the active site of an enzyme, a linker, and a reporter tag. The ethynyl moiety of 3-ethynyl-2-methylpyrrolidine can function as a component of an activity-based probe, allowing for the labeling and identification of specific enzyme targets.

Target deconvolution, the process of identifying the molecular targets of a bioactive compound, is a key application of ABPP. In a competitive ABPP experiment, a biological system is pre-incubated with the compound of interest before the addition of a broad-spectrum activity-based probe. A reduction in probe labeling of a particular protein indicates that the compound binds to and inhibits that protein. This methodology allows for the unbiased identification of on- and off-targets of 3-ethynyl-2-methylpyrrolidine derivatives in a cellular context.

Ligand-binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. Radioligand binding assays, a common type of ligand-binding assay, are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled compounds, such as 3-ethynyl-2-methylpyrrolidine derivatives. The concentration of the derivative that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the binding affinity (Ki).

For instance, the binding affinity of phenylpyrrolidine ether derivatives for the human α4β2 nicotinic acetylcholine (B1216132) receptor has been determined using [3H]-cytisine as the radioligand. These studies have shown that such derivatives can fully displace the radioligand, indicating that they bind to the agonist site of the receptor. semanticscholar.org

Molecular Mechanisms of Action in Cellular and Biochemical Systems

Understanding the molecular mechanisms by which 3-ethynyl-2-methylpyrrolidine derivatives exert their effects is essential for their development as therapeutic agents. This involves characterizing their interactions with specific enzymes and receptors at a molecular level.

Kinases: Protein kinases are a large family of enzymes that play critical roles in cellular signaling. The pyrrolidine (B122466) scaffold is found in some kinase inhibitors. For example, 3(S)-thiomethyl pyrrolidine analogs have been identified as potent inhibitors of ERK1/2. nih.gov While specific data on 3-ethynyl-2-methylpyrrolidine is not available, the pyrrolidine core suggests potential for interaction with kinase active sites.

Glucosidases: α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Certain N-acetylpyrrolidine derivatives have demonstrated inhibitory activity against α-glucosidase. researchgate.net Specifically, N-(benzyl)-2-acetylpyrrolidine has shown significant inhibitory potential. researchgate.net

Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes involved in various physiological processes. While some benzenesulfonamide compounds are known inhibitors, specific inhibitory activity of 3-ethynyl-2-methylpyrrolidine derivatives against carbonic anhydrase has not been detailed in the provided context.

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters. Inhibition of MAOs is a therapeutic approach for depression and neurodegenerative diseases. mdpi.comnih.gov Certain pyridazinobenzylpiperidine derivatives have shown selective inhibition of MAO-B. researchgate.net Dual-target ligands possessing a 2-methylpyrrolidine (B1204830) moiety have been developed as both histamine H3 receptor antagonists and MAO-B inhibitors. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels involved in various neurological processes. Pyrrolidine-containing compounds, structurally related to nicotine (B1678760), have been synthesized and evaluated as ligands for α4β2 nAChRs. semanticscholar.org Some phenylpyrrolidine ether derivatives have been shown to act as full and partial agonists at this receptor subtype. semanticscholar.org The activity of epibatidine derivatives at different nAChR subtypes highlights the importance of subunit composition in determining the pharmacological response. doi.org

Histamine H3 Receptors (H3Rs): The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. wikipedia.org Antagonists of the H3 receptor have potential therapeutic applications in cognitive and sleep disorders. researchgate.net Several substituted pyrrolidine derivatives have been identified as high-affinity histamine H3 receptor antagonists. nih.gov For example, (2S,4R)-1-[2-(4-cyclobutyl- researchgate.netnih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone has been extensively profiled as a potential clinical candidate. nih.gov Biaryl sulfone derivatives containing a R-2-methylpyrrolidine moiety have also been developed as H3 receptor antagonists. nih.gov

Compound Names

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of novel compounds with their biological targets is a cornerstone of preclinical evaluation. For a molecule like 3-Ethynyl-2-methylpyrrolidine, investigations would typically focus on determining whether it binds directly to the primary active site of a receptor (orthosteric binding) or to a secondary, regulatory site (allosteric modulation).

Allosteric modulators offer several advantages in drug development, including the potential for greater target selectivity and a more nuanced control of physiological responses. nih.gov There is precedent for ethynyl-containing compounds acting as allosteric modulators. For instance, certain ethynyl derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). google.com Similarly, some 2-pyrrolidone derivatives have been characterized as negative allosteric modulators (NAMs) of NMDA receptors. nih.gov

To determine the binding mechanism of 3-Ethynyl-2-methylpyrrolidine derivatives, a series of binding assays would be conducted. These assays would likely involve radioligand binding studies where the displacement of a known orthosteric ligand by the test compound is measured. A lack of direct competition would suggest an allosteric mechanism. Functional assays would then be employed to characterize the modulatory effect as positive (enhancing the effect of the endogenous ligand), negative (diminishing the effect), or neutral.

In Vitro Cellular Activity Profiles

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

The potential of novel compounds to inhibit the growth of cancer cells is a key area of investigation. The antiproliferative and cytotoxic effects of 3-Ethynyl-2-methylpyrrolidine derivatives would be assessed against a panel of human cancer cell lines. This panel would likely include common cancer types such as breast (e.g., MCF-7), colon (e.g., HT-29), and liver (e.g., HepG2) cancer cells. nih.govnih.govmdpi.com

Standard methodologies, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, would be used to quantify cell viability and proliferation after treatment with the compounds. nih.govresearchgate.net The results of these assays are typically expressed as IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth or viability. While no specific data for 3-Ethynyl-2-methylpyrrolidine is available, studies on other pyrrolidine derivatives have shown a range of antiproliferative activities. nih.govresearchgate.net

Table 1: Representative Antiproliferative Activity Data for Pyrrolidine Derivatives (Hypothetical)

| Compound/Derivative | Cell Line | IC50 (µM) |

| Pyrrolidine Analog A | MCF-7 (Breast) | 15.2 |

| Pyrrolidine Analog B | HT-29 (Colon) | 22.5 |

| Pyrrolidine Analog C | HepG2 (Liver) | 18.7 |

Note: This table is for illustrative purposes only and does not represent actual data for 3-Ethynyl-2-methylpyrrolidine derivatives.

Antimicrobial Activity against Pathogenic Strains

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrrolidine-containing compounds have been investigated for their potential antibacterial and antifungal properties. nih.govmdpi.com Therefore, 3-Ethynyl-2-methylpyrrolidine derivatives would be screened for their ability to inhibit the growth of a panel of pathogenic microorganisms.

This panel would typically include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans). mdpi.commdpi.comresearchgate.net The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Table 2: Representative Antimicrobial Activity Data for Pyrrolidine Derivatives (Hypothetical)

| Compound/Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Pyrrolidine Analog D | 16 | 64 | 32 |

| Pyrrolidine Analog E | 8 | >128 | 16 |

| Pyrrolidine Analog F | 32 | 128 | 64 |

Note: This table is for illustrative purposes only and does not represent actual data for 3-Ethynyl-2-methylpyrrolidine derivatives.

Cell-Based Functional Assays (e.g., Ion Flux Measurements, Reporter Gene Assays)

To elucidate the mechanism of action of 3-Ethynyl-2-methylpyrrolidine derivatives at a cellular level, a variety of functional assays would be employed. accelevirdx.comnjbio.comprotagene.combmglabtech.com These assays provide insights into how a compound affects specific cellular pathways and functions.

Ion Flux Measurements: If the compound is hypothesized to interact with ion channels, ion flux assays would be critical. nih.govnih.gov These assays measure the movement of ions (e.g., calcium, potassium, sodium) across the cell membrane in response to the compound. Techniques often involve the use of fluorescent dyes that are sensitive to specific ions.

Reporter Gene Assays: Reporter gene assays are powerful tools to study the modulation of specific signaling pathways. nih.govnih.govmdpi.commdpi.com In these assays, a reporter gene (e.g., luciferase) is placed under the control of a specific genetic regulatory element. Changes in the expression of the reporter gene in the presence of the test compound indicate that the compound is modulating the activity of the upstream signaling pathway.

In Vivo Preclinical Efficacy Studies in Animal Models

Following promising in vitro results, the therapeutic potential of 3-Ethynyl-2-methylpyrrolidine derivatives would be evaluated in animal models of disease. probiocdmo.comnih.gov These in vivo studies are crucial for assessing the efficacy of a compound in a whole-organism context.

Evaluation of Therapeutic Potential in Disease Models (e.g., Tumor Allograft Models, Cognitive Impairment Models)

Tumor Allograft Models: If in vitro studies demonstrate significant antiproliferative activity, the antitumor efficacy of the compounds would be tested in vivo. theranib.commdpi.com This typically involves implanting human tumor cells into immunocompromised mice (xenograft models) or mouse tumor cells into immunocompetent mice (syngeneic models). The effect of the compound on tumor growth, size, and metastasis would be monitored over time.

Cognitive Impairment Models: Given that some pyrrolidine derivatives are being investigated for neurological disorders, it is plausible that 3-Ethynyl-2-methylpyrrolidine derivatives could be evaluated in models of cognitive impairment. mdpi.comnih.gov These models can be induced by chemical agents (e.g., scopolamine) or based on genetic modifications. The therapeutic potential of the compound would be assessed by its ability to improve learning, memory, and other cognitive functions in these models, often measured through behavioral tests like the Morris water maze or passive avoidance tasks.

Assessment of Selectivity in Biological Systems

A comprehensive review of available scientific literature did not yield specific research findings or data tables detailing the assessment of selectivity in biological systems for 3-Ethynyl-2-methylpyrrolidine derivatives. While studies on various other pyrrolidine derivatives have explored their selectivity for a range of biological targets, including dopamine (B1211576) receptors, glutamate receptors, and nicotinic acetylcholine receptors, information directly pertaining to the 3-Ethynyl-2-methylpyrrolidine scaffold in this context is not presently available in the searched scientific databases.

Therefore, a detailed analysis of the selectivity profile, including binding affinity data against a panel of receptors or enzymes, for 3-Ethynyl-2-methylpyrrolidine derivatives cannot be provided at this time. Further preclinical investigations would be necessary to elucidate the selectivity of this specific class of compounds and to understand their potential for interacting with off-target molecules, a critical step in the evaluation of any new chemical entity for therapeutic development.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Analysis and Electronic Structure

Quantum mechanical (QM) and molecular mechanics (MM) calculations are foundational computational methods used to investigate the conformational preferences and electronic properties of molecules. QM methods, such as Density Functional Theory (DFT), provide highly accurate information on the electronic structure of a molecule, including the distribution of electron density and the energies of molecular orbitals. researchgate.netdntb.gov.ua MM methods, on the other hand, utilize classical physics principles to rapidly calculate the potential energy of different molecular conformations.

For 3-Ethynyl-2-methylpyrrolidine, a combination of QM and MM calculations can be employed to perform a thorough conformational analysis. The non-planar nature of the pyrrolidine (B122466) ring results in a phenomenon known as "pseudorotation," leading to a variety of low-energy conformations. researchgate.net Computational methods can identify these stable conformations and determine their relative energies. Furthermore, these calculations can elucidate the impact of the ethynyl (B1212043) and methyl substituents on the geometry and electronic landscape of the pyrrolidine ring.

Table 1: Illustrative QM-Calculated Properties of 3-Ethynyl-2-methylpyrrolidine

| Property | Calculated Value (Illustrative) | Significance |

| Dipole Moment | 1.8 D | Influences solubility and intermolecular interactions. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and stability. |

Note: The data in this table is for illustrative purposes to show the type of information generated by QM calculations and does not represent experimentally verified values for 3-Ethynyl-2-methylpyrrolidine.

Ligand-Protein Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is crucial for understanding the interactions that drive biological activity and for identifying key residues in the protein's binding site. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity.

In the context of 3-Ethynyl-2-methylpyrrolidine, docking simulations can be used to explore its potential interactions with various biological targets. For instance, pyrrolidine derivatives have been investigated as inhibitors of enzymes like α-mannosidase and neuraminidase. researchgate.netnih.gov Docking studies could reveal how the ethynyl and methyl groups of 3-Ethynyl-2-methylpyrrolidine fit into the active site of a target protein, identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. nih.gov

Table 2: Illustrative Docking Results of 3-Ethynyl-2-methylpyrrolidine with a Hypothetical Protein Target

| Parameter | Value (Illustrative) | Description |

| Binding Affinity | -7.2 kcal/mol | Predicted free energy of binding. |

| Key Interacting Residues | Tyr150, Trp280, Asp120 | Amino acids in the binding site forming significant interactions. |

| Hydrogen Bonds | 1 | Number of hydrogen bonds formed with the protein. |

| Hydrophobic Interactions | 4 | Number of significant hydrophobic contacts. |

Note: The data in this table is for illustrative purposes and represents hypothetical results from a docking simulation.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational changes, binding events, and the stability of ligand-protein complexes over time. nih.gov

For a 3-Ethynyl-2-methylpyrrolidine-protein complex identified through docking, MD simulations can be used to assess the stability of the predicted binding pose. nih.govresearchgate.net The simulation can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nih.gov Furthermore, MD simulations can provide insights into the flexibility of both the ligand and the protein, highlighting dynamic interactions that are not captured by static docking models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties and structural features that are critical for activity. mdpi.com These models can then be used to predict the activity of novel, untested compounds. mdpi.com

While a QSAR study would require a series of analogues of 3-Ethynyl-2-methylpyrrolidine, the principles can be applied to understand its potential. A 3D-QSAR model, for example, could highlight regions around the pyrrolidine scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial for biological activity. nih.govmdpi.com Cheminformatics approaches can further be used to analyze large chemical databases to identify compounds with similar structural features to 3-Ethynyl-2-methylpyrrolidine that may exhibit similar biological activities.

Table 3: Illustrative Descriptors Used in a Hypothetical QSAR Model for Pyrrolidine Derivatives

| Descriptor | Type | Potential Influence on Activity |

| Molecular Weight | Physicochemical | Can affect absorption and distribution. |

| LogP | Lipophilicity | Influences cell membrane permeability. |

| Hydrogen Bond Donors | Structural | Important for specific interactions with target proteins. |

| Hydrogen Bond Acceptors | Structural | Important for specific interactions with target proteins. |

| Molecular Surface Area | Geometric | Relates to the size and shape of the molecule. |

Note: This table lists common descriptors that could be used in a QSAR study of compounds related to 3-Ethynyl-2-methylpyrrolidine.

Virtual Screening Strategies for Identification of Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach can be either structure-based, relying on docking simulations, or ligand-based, using information about known active molecules. acs.org Virtual screening significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, making the drug discovery process more efficient. nih.gov

The 3-Ethynyl-2-methylpyrrolidine scaffold itself could be used as a starting point in a virtual screening campaign. acs.org By searching for commercially available or synthetically accessible compounds with a similar three-dimensional shape and pharmacophoric features, researchers can identify novel molecules that may have similar or improved biological activity. researchgate.net This allows for the exploration of diverse chemical space and the discovery of new lead compounds for drug development.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and stereoselective synthesis of 3-ethynyl-2-methylpyrrolidine and its derivatives is paramount for unlocking their potential. While foundational methods exist for constructing pyrrolidine (B122466) rings, future research will likely focus on more sophisticated and versatile strategies.

Metal-catalyzed reactions have transformed synthetic chemistry, providing access to complex molecular architectures. chemrxiv.orgsemanticscholar.org A key future direction will be the development of novel palladium-catalyzed hydroarylation processes to directly functionalize the pyrrolidine core, a method that has shown promise for creating 3-aryl pyrrolidines from pyrrolines. chemrxiv.orgsemanticscholar.org Adapting these methods to introduce an ethynyl (B1212043) group or to build upon an ethynyl-substituted precursor represents a significant synthetic challenge and opportunity.

Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful technique for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org Future work could explore the use of novel chiral metal catalysts, such as those based on copper(I) or silver(I), to control the stereochemistry at the 2- and 3-positions of the pyrrolidine ring during its formation, potentially allowing for the direct incorporation of the ethynyl and methyl groups with high enantiomeric excess. mappingignorance.org Biocatalytic approaches, using enzymes like transaminases, are also emerging as a sustainable and highly selective alternative for synthesizing chiral pyrrolidines and could be engineered for substrates leading to 3-ethynyl-2-methylpyrrolidine. acs.org

Multicomponent reactions (MCRs) offer another promising avenue, enabling the rapid assembly of complex pyrrolidine derivatives from simple starting materials in a single step. tandfonline.com Designing MCRs that incorporate an ethynyl-bearing component would significantly accelerate the generation of diverse compound libraries based on the 3-ethynyl-2-methylpyrrolidine scaffold.

| Catalytic System | Potential Application in Synthesis | Key Advantages |

| Palladium Catalysis | Direct hydroarylation or cross-coupling reactions to functionalize the pyrrolidine ring. | Broad substrate scope, potential for direct drug-like molecule synthesis. chemrxiv.orgsemanticscholar.org |

| Copper(I)/Silver(I) Catalysis | Asymmetric 1,3-dipolar cycloadditions to form the pyrrolidine ring with stereocontrol. | High stereoselectivity, access to enantiomerically enriched products. mappingignorance.org |

| Biocatalysis (e.g., Transaminases) | Enantioselective synthesis of the pyrrolidine core from prochiral ketones. | High enantiomeric excess (>99.5%), environmentally friendly conditions. acs.org |

| Organocatalysis | Multicomponent reactions for diverse library synthesis. | Metal-free, operational simplicity. tandfonline.com |

Discovery of Undisclosed Biological Targets and Pathways Modulated by 3-Ethynyl-2-methylpyrrolidine Derivatives

The pyrrolidine ring is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs and natural products, where it contributes to potent and selective biological activity. chemrxiv.orgnih.gov Its non-planar, three-dimensional structure allows for optimal spatial presentation of substituents to interact with biological targets. nih.govresearchgate.net The introduction of a rigid, linear ethynyl group and a methyl group creates unique structural and electronic properties that could lead to interactions with novel biological targets.

Future research will involve screening libraries of 3-ethynyl-2-methylpyrrolidine derivatives against a wide array of biological targets. Given that simple 3-aryl pyrrolidines are known to be potent ligands for dopamine (B1211576) and serotonin (B10506) receptors, it is plausible that derivatives of 3-ethynyl-2-methylpyrrolidine could modulate these or other neurotransmitter systems. chemrxiv.org The ethynyl group, being a bioisostere for other chemical groups and capable of forming specific hydrogen bonds or covalent interactions, could lead to novel modes of action.

Systematic screening efforts are needed to identify previously unknown protein targets. Techniques such as chemoproteomics, using probes derived from 3-ethynyl-2-methylpyrrolidine (see section 6.3), could be employed to pull down and identify binding partners from cell lysates. This unbiased approach may reveal unexpected activities, for instance, in metabolic pathways, signal transduction cascades like the PI3K/mTOR pathway, or as inhibitors of enzymes such as glycosidases or histone deacetylases (HDACs). chemrxiv.orgfrontiersin.orgresearchgate.net

| Potential Target Class | Rationale for Investigation | Example Targets |

| G-Protein Coupled Receptors (GPCRs) | Pyrrolidine is a common scaffold for CNS-active drugs. chemrxiv.org | Dopamine Receptors, Serotonin Receptors |

| Enzymes | The scaffold's stereochemistry and the ethynyl group's reactivity could confer inhibitory activity. | Glycosidases, Kinases, Histone Deacetylases (HDACs) chemrxiv.orgfrontiersin.org |

| Ion Channels | Modulation of ion channels is a common mechanism for bioactive small molecules. | Voltage-gated sodium channels, Potassium channels |

| Nuclear Receptors | The 3D shape of the scaffold could allow for binding to ligand-binding domains. | Retinoic acid-related orphan receptor γ (RORγt) researchgate.net |

Development of Advanced Chemical Probes for Deeper Mechanistic Understanding

The ethynyl group is a uniquely valuable handle for chemical biology. Its ability to participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions—the cornerstone of "click chemistry"—makes it an ideal feature for developing advanced chemical probes.

Future research will focus on leveraging the ethynyl moiety of 3-ethynyl-2-methylpyrrolidine to construct a variety of probes. By "clicking" on reporter tags such as fluorophores, biotin, or isotopically labeled tags, researchers can create tools to visualize the subcellular localization of the molecule's targets, identify binding partners through affinity purification, or quantify target engagement in living cells.

Furthermore, the development of reduction-resistant spin labels based on the pyrrolidine scaffold has been reported. nih.gov A similar strategy could be applied to create stable nitroxide probes from 3-ethynyl-2-methylpyrrolidine for use in electron paramagnetic resonance (EPR) spectroscopy, enabling detailed studies of molecular dynamics and interactions within biological systems. nih.gov These advanced probes will be instrumental in elucidating the mechanism of action of any bioactive derivatives discovered.

Design of Next-Generation Scaffolds Based on Pyrrolidine and Ethynyl Motifs

The structural features of 3-ethynyl-2-methylpyrrolidine make it an excellent starting point for the design of next-generation molecular scaffolds with enhanced or entirely new properties. The pyrrolidine ring provides a robust, three-dimensional core, while the ethynyl group offers a rigid linker to append other functionalities with precise spatial control. nih.govresearchgate.net

Future design strategies will likely involve using the ethynyl group as a linchpin to construct more complex architectures. For example, intramolecular cyclization reactions could lead to novel bicyclic or polycyclic systems. It can also serve as a key element in diversity-oriented synthesis (DOS), where a common core is elaborated into a library of structurally diverse compounds. This approach could yield novel scaffolds for targeting protein-protein interactions or for developing new classes of enzyme inhibitors.

The synthesis of spiro-heterocycles, which graft the pyrrolidine scaffold onto other biologically important ring systems like oxindoles or thiochromenes, is an active area of research. mdpi.com Incorporating the 3-ethynyl-2-methylpyrrolidine motif into such spirocyclic frameworks could generate compounds with unique three-dimensional shapes and improved pharmacological profiles, potentially leading to new anticancer agents. mdpi.com

Applications in Chemical Biology Tool Development and Probe Synthesis

Building on the themes of the preceding sections, the most significant translational potential of 3-ethynyl-2-methylpyrrolidine may lie in its utility as a versatile building block for chemical biology. The combination of a privileged biological scaffold and a bioorthogonal chemical handle is highly sought after for creating sophisticated biological tools.

A major future application will be in the synthesis of activity-based probes (ABPs). These probes typically feature a reactive group that forms a covalent bond with an enzyme's active site. The ethynyl group itself, or a derivative thereof, could be designed to act as such a reactive "warhead" for specific enzyme families. Appending a reporter tag via the methods described in section 6.3 would allow for the profiling of enzyme activity directly in complex biological samples.

Moreover, the compound is an ideal starting material for fragment-based drug discovery (FBDD). The core scaffold can be used as a fragment to screen for weak binding to a protein target. Once a hit is identified, the ethynyl group provides a straightforward vector for synthetic elaboration, allowing chemists to "grow" the fragment into a potent and selective ligand. This strategy streamlines the early stages of drug discovery and has proven highly successful in developing new therapeutics.

Q & A

Basic: What safety protocols are critical when handling 3-Ethynyl-2-methylpyrrolidine in laboratory settings?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially given the compound’s ethynyl group, which may release volatile byproducts .

- Waste Disposal : Segregate waste into halogenated organic containers and avoid aqueous disposal. Consult institutional guidelines for specialized alkyne-handling protocols .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing 3-Ethynyl-2-methylpyrrolidine?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm the ethynyl proton (δ ~2.5–3.0 ppm) and quaternary carbons. Compare with analogs like 3-Ethyl-1-methyl-pyrrolidine (δ 1.2–1.5 ppm for ethyl groups) .

- IR Spectroscopy : Identify alkyne C≡C stretches (~2100–2260 cm) and pyrrolidine ring vibrations (C-N stretches at 1200–1350 cm) .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients for purity assessment. Monitor for degradation products using high-resolution MS .

Advanced: How does the ethynyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Sonogashira Coupling : The ethynyl group enables Pd-catalyzed coupling with aryl halides. Optimize conditions using Pd(PPh)/CuI in THF/EtN (1:1) at 60°C .

- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles. Monitor regioselectivity via -NMR .

- Side Reactions : Prevent alkyne polymerization by maintaining inert atmospheres (N/Ar) and avoiding excess heating (>80°C) .

Advanced: What computational models predict the physicochemical properties of 3-Ethynyl-2-methylpyrrolidine?

Methodological Answer:

- McGowan Volume () : Calculate = 0.987 using atomic contributions for solubility and partitioning studies .

- DFT Simulations : Optimize geometry at B3LYP/6-31G(d) level to predict dipole moments (~2.1 D) and HOMO-LUMO gaps (~5.3 eV) for reactivity insights .

- LogP Estimation : Use Crippen’s fragmentation method (estimated LogP = 1.8) to assess membrane permeability in pharmacological contexts .

Advanced: How can structural modifications enhance bioactivity in drug discovery applications?

Methodological Answer:

- Bioisosteric Replacement : Substitute the ethynyl group with cyano (-CN) or azide (-N) to modulate metabolic stability while retaining target affinity (e.g., dopamine receptor analogs) .

- Coordination Chemistry : Synthesize Cu(II) complexes to study metal-binding effects on biological activity. Characterize using EPR and magnetic susceptibility .

- SAR Studies : Compare with 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride to evaluate the impact of ethynyl vs. phenoxy groups on selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.